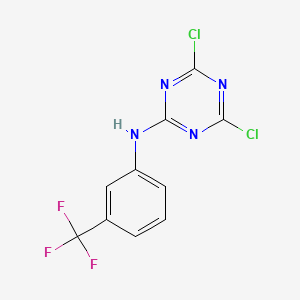

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine

Descripción general

Descripción

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylphenylamine, followed by a coupling reaction with cyanuric chloride. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Insecticidal Properties

One of the primary applications of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is in agricultural pest control. The compound exhibits potent insecticidal activity against various pests. For instance, studies have demonstrated its effectiveness as an insecticide against the larvae of Plutella xylostella, commonly known as the diamondback moth. In laboratory assays, leaf discs treated with solutions of the compound showed significant mortality rates among the larvae, indicating its potential as a viable alternative to existing insecticides .

Herbicidal Activity

In addition to insecticidal properties, triazine derivatives are often explored for their herbicidal effects. The structural characteristics of this compound suggest it may inhibit specific biochemical pathways in plants, making it a candidate for herbicide development. Further research is necessary to elucidate its mechanism of action and efficacy against various weed species.

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that triazine derivatives can possess anticancer properties. The synthesis of modified triazines has been linked to enhanced biological activity against cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Researchers are investigating its potential as a lead compound for designing new pharmaceuticals targeting specific diseases.

Material Science

Synthesis of Functional Materials

The versatility of this compound extends to material science where it can be utilized in the synthesis of functional materials. Its incorporation into polymers can lead to materials with enhanced thermal stability and chemical resistance. Furthermore, derivatives of this compound have been explored for their use in creating luminescent materials and optical switches due to their unique electronic properties .

Table 1: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit GABA-gated chloride channels, leading to its use as an insecticide . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it effective in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine

- 4-(trifluoromethyl)phenol

- 2,4-Dichloro-6-(trifluoromethyl)aniline

Uniqueness

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Actividad Biológica

4,6-Dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This triazine derivative exhibits a range of pharmacological effects, including insecticidal properties and potential anticancer activity. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazine ring with dichloro and trifluoromethyl substituents, which contribute to its unique chemical properties. The trifluoromethyl group is known for enhancing lipophilicity and biological activity due to its strong electron-withdrawing nature, which can influence the interaction with biological targets .

Insecticidal Properties

One of the significant applications of this compound is in pest control. Studies have shown that similar compounds exhibit potent insecticidal activity against various pests. For instance, related triazine derivatives have been evaluated for their effectiveness against Plutella xylostella, demonstrating significant mortality rates in treated larvae .

Anticancer Activity

Recent investigations into the anticancer potential of triazine derivatives have revealed promising results. In particular, compounds with similar structural features have shown inhibitory effects on cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting significantly lower toxicity towards non-cancerous MCF10A cells . This selectivity indicates a potential therapeutic window for further development.

Case Study 1: Insecticidal Activity

In a study assessing the insecticidal efficacy of triazine derivatives, leaf disc assays were conducted using treated leaf discs dipped in solutions containing the compound. The results indicated a high level of effectiveness against Plutella xylostella, with observed mortality rates exceeding 80% at optimal concentrations .

Case Study 2: Anticancer Efficacy

A preclinical model involving BALB/c nude mice inoculated with MDA-MB-231 cells was utilized to evaluate the compound's anticancer effects. The treatment led to a significant reduction in metastatic nodules compared to controls, highlighting its potential as an effective therapeutic agent against breast cancer metastasis .

Research Findings

| Activity | IC50 Value (µM) | Target Cell Line | Effectiveness |

|---|---|---|---|

| Insecticidal | N/A | Plutella xylostella | >80% mortality |

| Anticancer | 0.126 | MDA-MB-231 (TNBC) | Selective against cancer |

| Anticancer | 19-fold lesser | MCF10A (non-cancerous) | High selectivity |

Propiedades

IUPAC Name |

4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFZIJKMZUBDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347926 | |

| Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2394-87-8 | |

| Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.